

# Anizatrektinib: A Technical Guide to Cellular Uptake and Distribution

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

|                |                |
|----------------|----------------|
| Compound Name: | Anizatrektinib |
| CAS No.:       | 1824664-89-2   |
| Cat. No.:      | B10830844      |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Anizatrektinib**, also known as entrectinib, is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1][2] Its clinical efficacy, particularly in tumors harboring NTRK, ROS1, or ALK gene fusions, is well-documented.[3] A critical aspect of **anizatrektinib**'s therapeutic profile is its ability to penetrate the central nervous system (CNS), making it an effective treatment for primary and metastatic brain tumors.[4][5] This guide provides an in-depth technical overview of the cellular uptake and distribution of **anizatrektinib**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

## Cellular Uptake and Efflux

The precise mechanisms governing the entry of **anizatrektinib** into cells have not been fully elucidated; however, its intestinal absorption is believed to be driven by passive permeation.[6] A significant factor influencing its intracellular concentration and tissue distribution, particularly

in the brain, is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), an efflux pump that actively transports a wide range of substrates out of cells.[4][7]

Initial studies using classical bidirectional efflux ratio assays suggested that **anizatrectinib** was a strong P-gp substrate, which would predict poor brain penetration.[4] However, these early findings were inconsistent with in vivo observations of good brain distribution.[4] This discrepancy led to the development of a novel "apical efflux ratio" (AP-ER) model, which more closely mimics the in vivo conditions where P-gp is located on the apical side of cells.[4] Using this model, **anizatrectinib** was demonstrated to be a weak P-gp substrate, in contrast to other tyrosine kinase inhibitors like crizotinib and larotrectinib.[4][8]

## Tissue Distribution and CNS Penetration

**Anizatrectinib** exhibits a large volume of distribution and is highly bound to plasma proteins (over 99%).[2] Despite this high protein binding, it effectively penetrates the blood-brain barrier.[2][4] Preclinical studies in various animal models have demonstrated favorable brain-to-plasma concentration ratios.[4] In humans, after a single radio-labeled dose, the majority of radioactivity was recovered in the feces (83%), with minimal renal excretion (3%).[2]

## Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics, tissue distribution, and P-gp interaction of **anizatrectinib**.

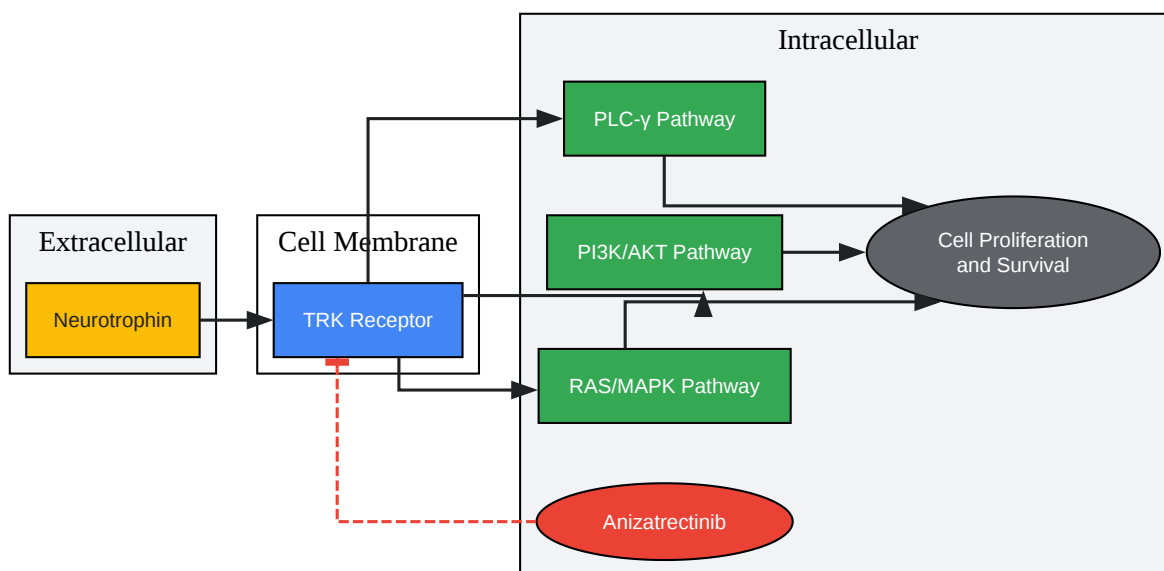
| Parameter  | Value        | Species                              | Reference |
|--|--------------|--------------------------------------|-----------|
| Pharmacokinetics                                     |              |                                      |           |
| Time to maximum plasma concentration (Tmax)          | 4-5 hours    | Human                                | [2]       |
| Elimination half-life                                | ~20 hours    | Human                                | [1]       |
| Apparent volume of distribution                      | 551 L        | Human                                | [2]       |
| Plasma protein binding                               | >99%         | Human                                | [2]       |
| Tissue Distribution                                  |              |                                      |           |
| Brain-to-plasma concentration ratio                  | 0.4          | Mouse                                | [4]       |
| 0.6 - 1.0  | Rat          | [4]                                  |           |
| 1.4 - 2.2  | Dog          | [4]                                  |           |
| CSF-to-unbound plasma concentration ratio (CSF/Cu,p) | >0.2         | Rat                                  | [4]       |
| P-glycoprotein Interaction                           |              |                                      |           |
| Apical Efflux Ratio (AP-ER)                          | 1.1 - 1.15   | In vitro (P-gp overexpressing cells) | [4]       |
| IC50 for P-gp inhibition                             | 1.33 $\mu$ M | In vitro                             | [9]       |

## Signaling Pathways Targeted by Anizatrectinib

**Anizatrectinib** exerts its therapeutic effect by inhibiting the kinase activity of TRK, ROS1, and ALK fusion proteins. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.[10]

## TRK Signaling Pathway

Neurotrophins bind to TRK receptors, leading to their dimerization and autophosphorylation. This activates several downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLC- $\gamma$  pathways, which promote cell survival and proliferation. **Anizatrectinib** competitively inhibits the ATP-binding site of TRK fusion proteins, blocking these downstream signals.[10]

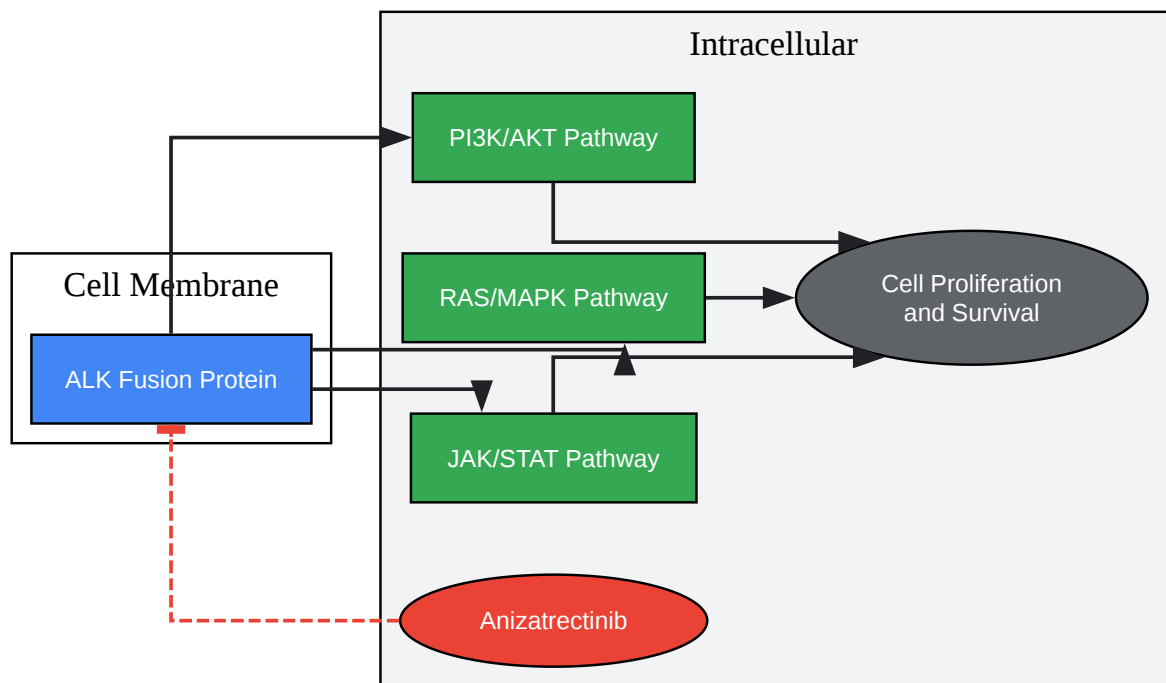
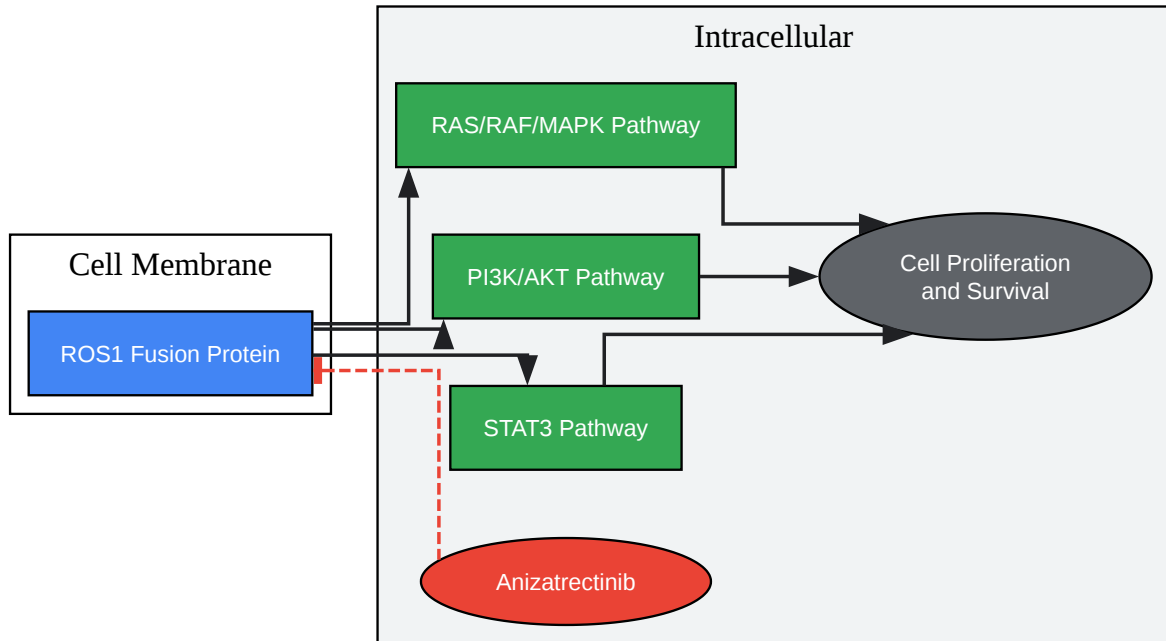


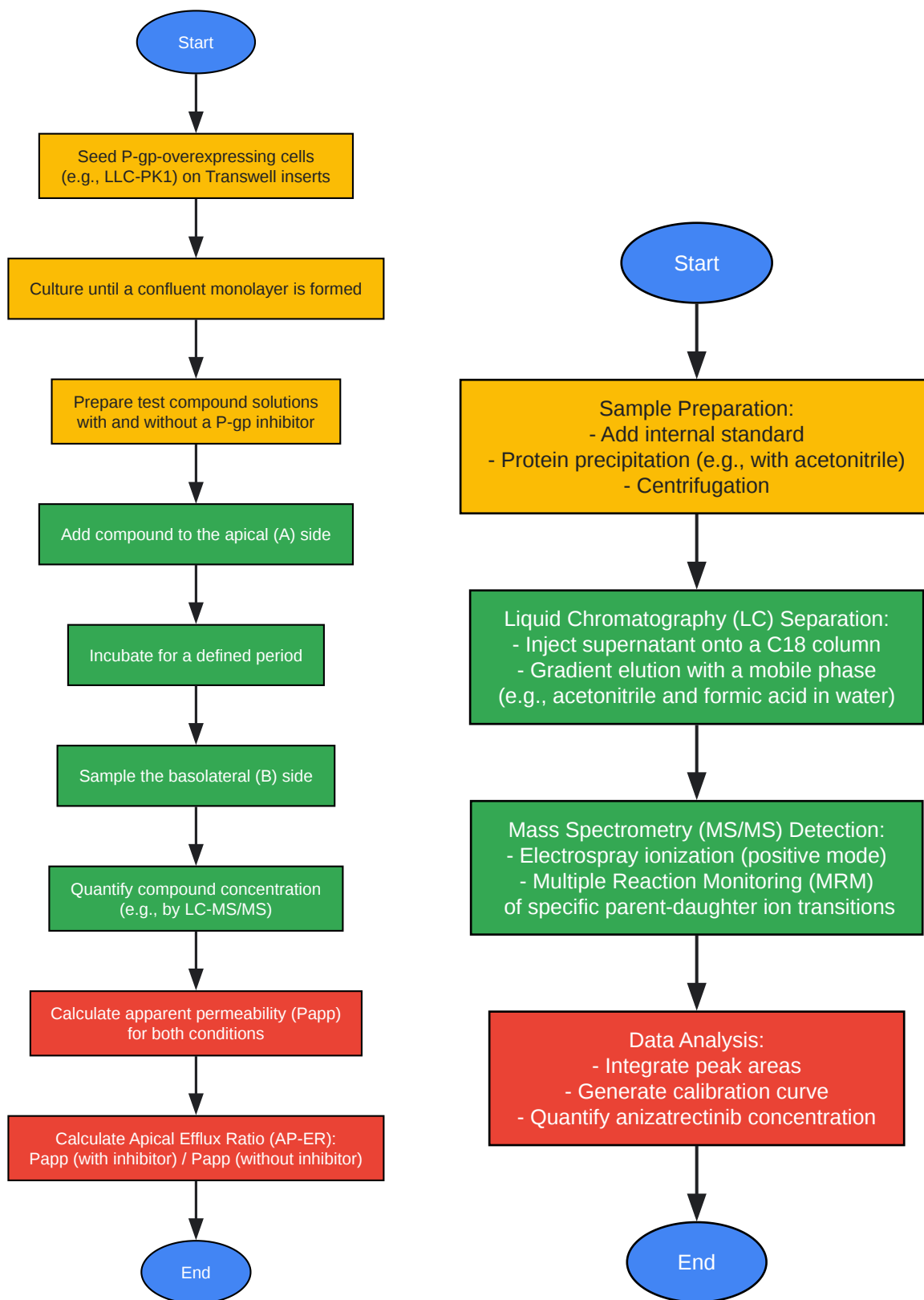
[Click to download full resolution via product page](#)

**Anizatrectinib** inhibits the TRK signaling pathway.

## ROS1 Signaling Pathway

ROS1 fusion proteins are constitutively active, leading to the activation of downstream signaling pathways such as STAT3, PI3K, and RAS/RAF/MAPK.[11] **Anizatrectinib** inhibits the kinase activity of ROS1 fusion proteins, thereby suppressing these oncogenic signals.[10]





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
- 3. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Anizatreectinib: A Technical Guide to Cellular Uptake and Distribution]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830844/docs#anizatreectinib-a-technical-guide-to-cellular-uptake-and-distribution>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)